Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15683675
InChI: InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-4-2-3-5-8(7)12/h2-6H,1H3
SMILES:
Molecular Formula: C11H8ClNO3
Molecular Weight: 237.64 g/mol

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate

CAS No.:

Cat. No.: VC15683675

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate -

Specification

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
IUPAC Name methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate
Standard InChI InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-4-2-3-5-8(7)12/h2-6H,1H3
Standard InChI Key BQAPNLLNXHOVRR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NO1)C2=CC=CC=C2Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate, reflecting its oxazole ring (positions 1 and 2 occupied by oxygen and nitrogen, respectively), 2-chlorophenyl substituent at position 3, and methyl ester at position 5 . Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 251.67 g/mol . The structural arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Data

While crystallographic data for the exact compound is unavailable, its structural analog, methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate (CAS 4357-94-2), exhibits a density of 1.278 g/cm³ and a melting point of 56–58°C . These properties suggest that positional isomerism minimally affects bulk physical characteristics but may alter solubility and crystallinity. Spectroscopic characterization typically employs:

  • Nuclear Magnetic Resonance (NMR): To resolve aromatic proton environments and substituent effects.

  • Infrared (IR) Spectroscopy: For identifying carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

  • Mass Spectrometry (MS): To confirm molecular ion peaks and fragmentation patterns .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylate likely follows methodologies analogous to those for related oxazole esters . A representative pathway involves:

  • Oxime Formation: Reaction of 2-chlorobenzaldehyde with hydroxylamine to yield the corresponding oxime.

  • Cyclization: Treatment with methyl propiolate or a similar acetylene derivative under acidic conditions (e.g., H₂SO₄ in methanol) to form the oxazole ring .

  • Esterification: Direct introduction of the methyl carboxylate group via Fischer esterification or alkylation of a pre-formed carboxylic acid intermediate.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Oxime FormationNH₂OH·HCl, EtOH, reflux85–90
CyclizationH₂SO₄, MeOH, 60°C70–75
PurificationRecrystallization (EtOAc/hexane)>95% purity

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance efficiency and reduce byproduct formation. Automated systems enable precise control over temperature and stoichiometry, critical for maintaining regioselectivity in oxazole ring formation. Chromatographic techniques (e.g., flash chromatography) and recrystallization are standard for purification .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s thermal stability is inferred from its isomer, which exhibits a boiling point of 372.1°C and flash point of 178.9°C . These values suggest moderate volatility and compatibility with high-temperature reactions. Solubility profiles indicate:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Moderate solubility in ethanol and methanol.

  • Low solubility in water due to the hydrophobic chlorophenyl and ester groups .

Reactivity and Functional Group Transformations

The oxazole ring and ester moiety enable diverse chemical transformations:

  • Hydrolysis: The methyl ester undergoes saponification to yield the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

  • Electrophilic Substitution: The chlorophenyl group directs electrophiles to the meta and para positions, enabling nitration or sulfonation .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the oxazole ring to a dihydrooxazole, though this risks dechlorination .

Table 2: Key Reactivity Profiles

Reaction TypeReagents/ConditionsMajor ProductReference
Ester HydrolysisNaOH, EtOH, reflux3-(2-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
NitrationHNO₃, H₂SO₄, 0°C3-(2-Chloro-4-nitrophenyl)-1,2-oxazole-5-carboxylate
Nucleophilic Aromatic SubstitutionKNH₂, NH₃(l)3-(2-Aminophenyl)-1,2-oxazole-5-carboxylate

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